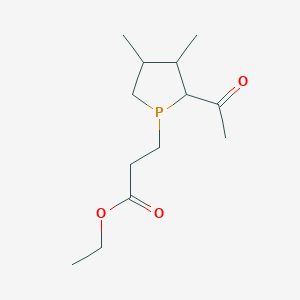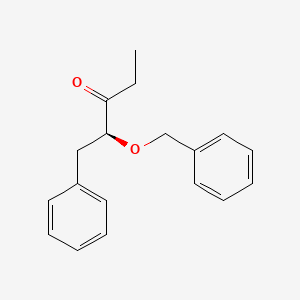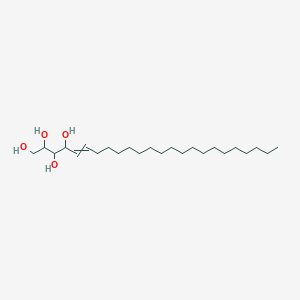
Tetracos-5-ene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracos-5-ene-1,2,3,4-tetrol is a chemical compound with the molecular formula C24H48O4 It is characterized by the presence of a long carbon chain with a double bond at the 5th position and four hydroxyl groups at the 1st, 2nd, 3rd, and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-5-ene-1,2,3,4-tetrol typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 5th position is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups.
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at the desired positions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetracos-5-ene-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetracosane-1,2,3,4-tetrol.
Substitution: Formation of tetraethers or tetraesters.
Scientific Research Applications
Tetracos-5-ene-1,2,3,4-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetracos-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetracosane-1,2,3,4-tetrol: Similar structure but lacks the double bond.
Hexacos-5-ene-1,2,3,4-tetrol: Similar structure with a longer carbon chain.
Tetracos-5-ene-1,2,3,4-tetraol: Similar structure but with different stereochemistry.
Uniqueness
Tetracos-5-ene-1,2,3,4-tetrol is unique due to the presence of both a double bond and multiple hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form complex molecular structures makes it valuable for research and industrial applications.
Properties
CAS No. |
375798-04-2 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tetracos-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(26)24(28)23(27)21-25/h19-20,22-28H,2-18,21H2,1H3 |
InChI Key |
XABWPSCDPCHHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
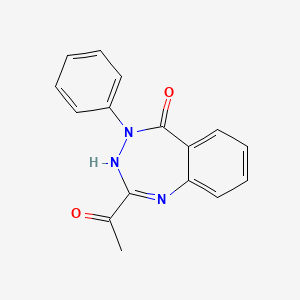
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)

![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

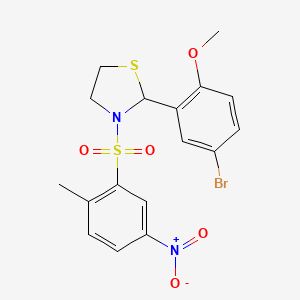

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
